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molecular formula C7H7BrO3S B8607879 3-Bromo-5-methanesulfonyl-phenol

3-Bromo-5-methanesulfonyl-phenol

Cat. No. B8607879
M. Wt: 251.10 g/mol
InChI Key: HARUPCNPEZCBBM-UHFFFAOYSA-N
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Patent
US08093253B2

Procedure details

Bromo-3-methanesulfonyl-5-(4-methoxy-benzyloxy)-benzene (5.7 g) was dissolved in glacial acetic acid (80 mL) and stirred at 100° C. for 5 h. The solvent was removed under reduced pressure and the crude material was purified on a silica gel column using ethyl acetate and hexanes to yield the title compound (3.4 g, 88% yield).
Name
Bromo-3-methanesulfonyl-5-(4-methoxy-benzyloxy)-benzene
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC(OC)=CC=2)[CH:5]=[C:4]([S:18]([CH3:21])(=[O:20])=[O:19])[CH:3]=1>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([S:18]([CH3:21])(=[O:19])=[O:20])[CH:3]=1

Inputs

Step One
Name
Bromo-3-methanesulfonyl-5-(4-methoxy-benzyloxy)-benzene
Quantity
5.7 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)S(=O)(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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